

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate molecular weight

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Compound of Interest

Compound Name:	Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Cat. No.:	B1593201

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An In-Depth Technical Guide to **Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate**

A Core Resource for Medicinal Chemists and Drug Development Professionals

Abstract

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a key heterocyclic building block in modern drug discovery. As a bifunctional molecule, it incorporates a protected nitrogen within a pyrrolidine scaffold and a reactive methyl ester side chain. This structure makes it an invaluable intermediate for creating complex molecular architectures with high therapeutic potential. This guide provides a comprehensive overview of its core physicochemical properties, with a central focus on its molecular weight, alongside detailed protocols for its synthesis and characterization, and a discussion of its applications in medicinal chemistry.

Physicochemical Properties and Structural Analysis

The utility of a synthetic building block begins with a precise understanding of its fundamental properties. **Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate**, also known as 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine, is a chiral compound whose identity is established by its molecular formula, weight, and structure.

Molecular Structure and Core Data

The molecule consists of a five-membered pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group. A methyl acetate moiety is attached at the C-3 position of the ring. The Boc group serves to prevent unwanted reactions at the nitrogen atom, allowing for selective modification at other positions, while the methyl ester provides a handle for further chemical transformations such as hydrolysis or amidation.

The molecular formula for this compound is $C_{12}H_{21}NO_4$. Based on this formula, the exact molecular weight can be calculated. Isomers of this compound, such as tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, share the same molecular formula and weight[1].

Table 1: Core Physicochemical Data

Property	Value	Source
Molecular Weight	243.30 g/mol	[1]
Molecular Formula	$C_{12}H_{21}NO_4$	[1]
IUPAC Name	tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate	-
CAS Number	194632-18-3	-
Common Synonyms	1-Boc-3-(methoxycarbonylmethyl)pyrrolidine, Methyl 2-(tert-butoxycarbonyl)pyrrolidin-3-ylacetate	-
Appearance	Colorless to pale yellow oil or solid	General Knowledge

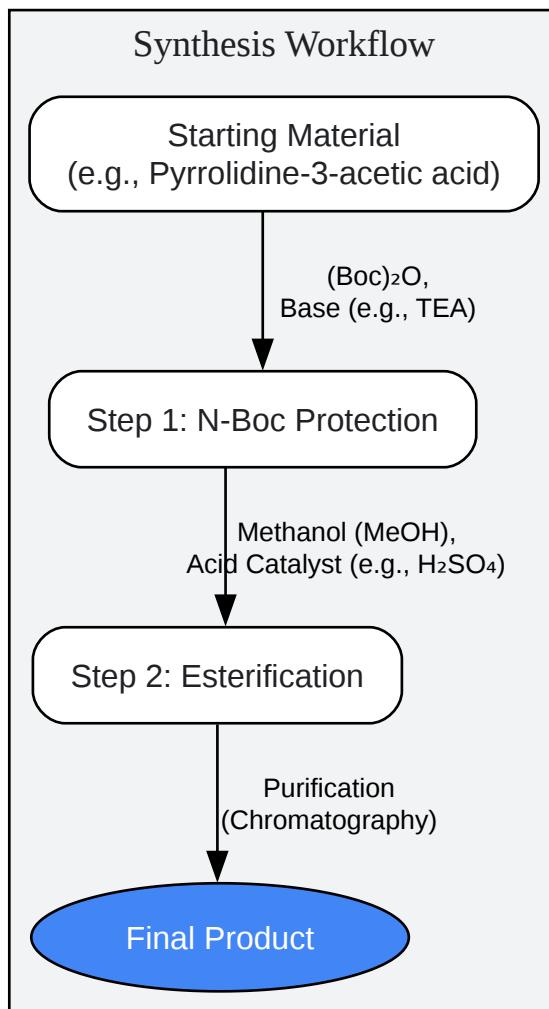
Synthesis and Characterization

The synthesis of substituted pyrrolidines is a cornerstone of medicinal chemistry. The preparation of **tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate** typically involves a multi-step sequence starting from commercially available precursors.

Representative Synthetic Workflow

A common and logical pathway involves the modification of a pre-existing pyrrolidine ring. For instance, a synthesis could begin with a suitable 3-substituted pyrrolidine derivative, which is first N-protected with a Boc group, followed by the elaboration of the side chain to introduce the methyl ester functionality. The choice of reagents and conditions is critical to ensure high yield and purity.

Below is a diagram illustrating a conceptual synthetic workflow.



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Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: N-Boc Protection

This protocol details the first critical step in many syntheses of this and related compounds: the protection of the pyrrolidine nitrogen. This step is foundational for controlling regioselectivity in subsequent reactions[2].

Objective: To synthesize tert-butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate from pyrrolidine-3-acetic acid.

Materials:

- Pyrrolidine-3-acetic acid hydrochloride
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
- Solvent (e.g., Dichloromethane (DCM) or a Dioxane/Water mixture)
- Ethyl acetate
- 1M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- **Dissolution:** Dissolve pyrrolidine-3-acetic acid hydrochloride in the chosen solvent system (e.g., 1:1 dioxane/water).
- **Basification:** Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaHCO₃ or TEA) portion-wise until the pH is ~8-9 to neutralize the hydrochloride salt and deprotonate the carboxylic acid.
- **Boc Anhydride Addition:** Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise to the cooled reaction mixture.

- Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Acidify the reaction mixture to pH ~2-3 with 1M HCl.
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The resulting N-Boc protected acid can be purified by silica gel column chromatography if necessary, though it is often carried forward to the esterification step without further purification.

Analytical Characterization

Verifying the identity and purity of the final product is paramount. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

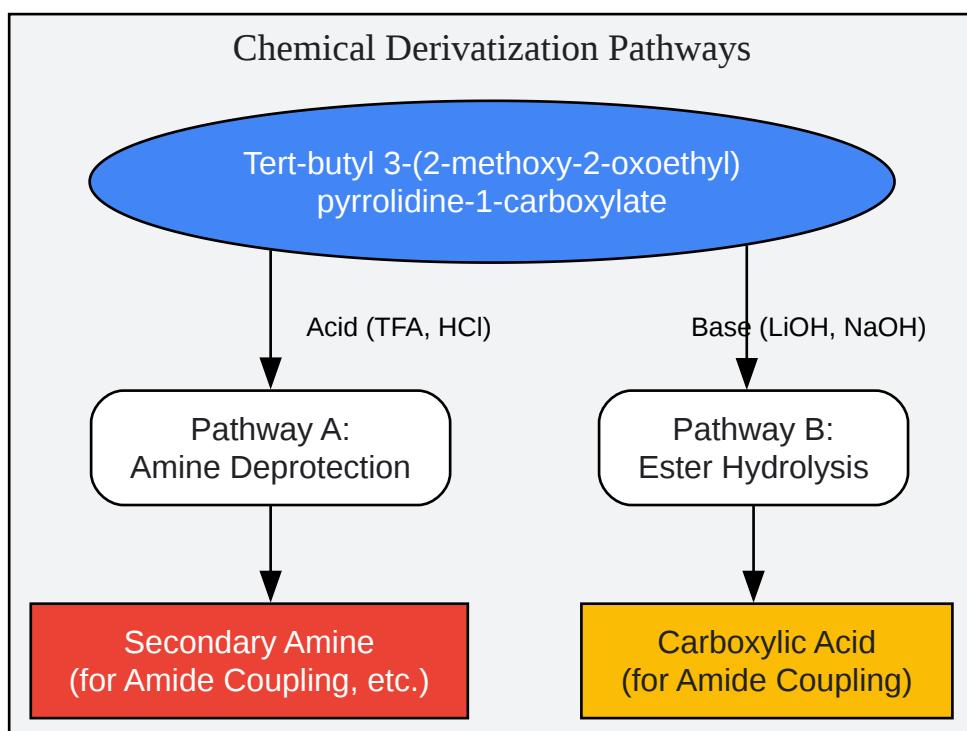
- Mass Spectrometry (MS): ESI-MS would confirm the molecular weight of the compound. The expected molecular ion peak $[M+H]^+$ would be observed at an m/z corresponding to 244.15, confirming the mass of 243.30 g/mol. HRMS provides the elemental composition, offering unambiguous confirmation of the molecular formula^[3].
- 1H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the Boc group (a singlet at ~1.46 ppm, 9H), the methoxy group of the ester (a singlet at ~3.67 ppm, 3H), and a series of multiplets for the protons on the pyrrolidine ring and the adjacent CH_2 group^{[2][4]}.
- ^{13}C NMR Spectroscopy: The carbon spectrum would display distinct peaks for the carbonyls of the Boc group and the ester, the quaternary carbon of the tert-butyl group, the methoxy carbon, and the carbons of the pyrrolidine ring.

Applications in Drug Development

The true value of **tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate** lies in its role as a versatile scaffold in medicinal chemistry. Pyrrolidine rings are prevalent in a vast number of biologically active compounds and approved drugs[5].

Role as a Chiral Building Block

This compound serves as an excellent starting point for creating more complex molecules. The two functional handles—the protected amine and the ester—can be manipulated sequentially to build libraries of compounds for screening.



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Caption: Key transformations of the title compound in drug discovery.

- **Amine Deprotection:** The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the secondary amine. This free amine can then undergo a wide range of reactions, including amide bond formation, reductive amination, or arylation, to introduce new substituents[6][7].

- **Ester Modification:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is another key functional group for amide coupling (e.g., using HATU or EDC coupling reagents). Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification[8].

This dual functionality allows chemists to systematically explore the chemical space around the pyrrolidine core, a critical process in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
- **Hazards:** While specific toxicity data is not widely available, related compounds can cause skin and serious eye irritation, as well as respiratory irritation[1]. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a high-value synthetic intermediate whose utility is defined by its precise molecular weight of 243.30 g/mol and its bifunctional nature. The strategic placement of a protected amine and a modifiable ester on a pyrrolidine scaffold provides medicinal chemists with a robust platform for the synthesis of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the complex process of drug discovery and development.

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